

An In-depth Technical Guide to Boc-D-Arg(Mtr)-OH

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Compound of Interest

Compound Name: Boc-D-Arg(Mtr)-OH

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This document provides a comprehensive technical overview of N- α -tert-Butoxycarbonyl-N- ω -(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, commonly abbreviated as **Boc-D-Arg(Mtr)-OH**. It details the compound's chemical structure, properties, and its critical role as a building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Core Compound Identification and Properties

Boc-D-Arg(Mtr)-OH is a protected derivative of the non-standard D-enantiomer of arginine. The protection of both the alpha-amino and the side-chain guanidinium groups allows for its precise incorporation into a growing peptide chain, preventing unwanted side reactions. The "Boc" group protects the alpha-amino function, while the "Mtr" group shields the nucleophilic side chain.

Chemical Structure and Formula

The molecule consists of a D-arginine core. The α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.

- Molecular Formula: C₂₁H₃₄N₄O₇S^{[1][2][3][4]}

- IUPAC Name: (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[3]
- Synonyms: BOC-D-ARGININE(MTR)-OH, N-ALPHA-T-BOC-NG-(4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONYL)-D-ARGININE[2]

Quantitative Data Summary

The key chemical and physical properties of **Boc-D-Arg(Mtr)-OH** are summarized below for quick reference.

Identifier	Value	Reference
CAS Number	200122-49-2	[3][5][6]
Molecular Weight	486.58 g/mol	[1][4][7][8]
Empirical Formula	C21H34N4O7S	[1]
MDL Number	MFCD00151863	[3]

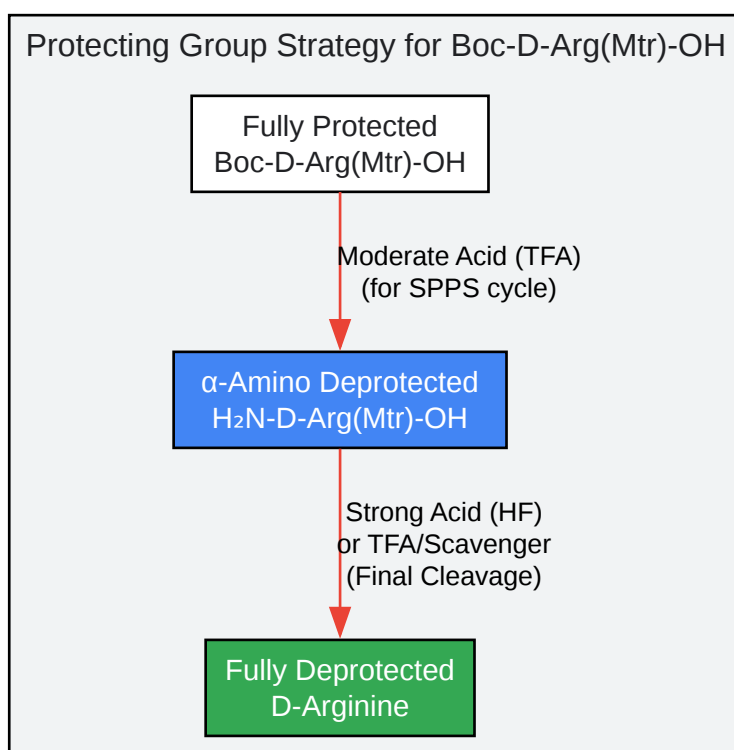
Property	Value	Reference
Physical Form	White to beige powder	[1]
Purity	≥98% (TLC/HPLC)	[1]
Storage Temperature	Sealed in dry, store in freezer, under -20°C	[2][7]
Solubility	Soluble in organic solvents like DMF and DCM	[5]

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Arg(Mtr)-OH is a specialized reagent for Boc-based SPPS. The incorporation of arginine into peptides is challenging due to its highly basic and nucleophilic guanidinium side chain, which requires robust protection.[9]

- **Boc (tert-Butyloxycarbonyl) Group:** This serves as a temporary protecting group for the α -amino function. It is stable under the basic or neutral conditions used for peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), to expose the amine for the next coupling cycle.^{[9][10][11]}
- **Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Group:** This is a semi-permanent protecting group for the arginine side chain. The Mtr group is significantly more acid-labile than other sulfonyl-based protectors like tosyl (Tos).^[12] It is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under stronger acidic conditions, such as with Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin support.^{[10][13]} The Mtr group can also be removed with a mixture of TFA and a scavenger like thioanisole.^[12]

The strategic use of these two protecting groups with different acid lability is the cornerstone of the Boc-SPPS methodology, allowing for the selective and sequential construction of peptide chains.



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Caption: Logic of selective deprotection for **Boc-D-Arg(Mtr)-OH**.

Experimental Protocol: Incorporation via Boc-SPPS

The following is a generalized protocol for the incorporation of a single **Boc-D-Arg(Mtr)-OH** residue into a peptide chain anchored to a solid support resin (e.g., PAM or Merrifield resin) during Boc-SPPS.

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-D-Arg(Mtr)-OH**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC)
- N,N-Dimethylformamide (DMF)

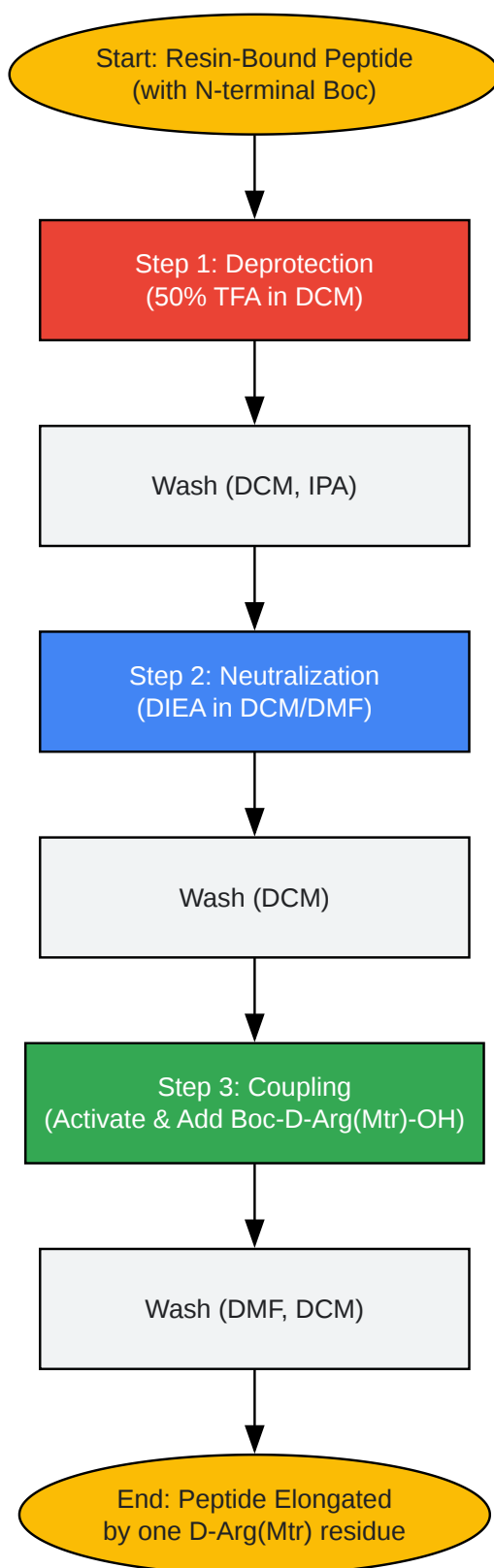
Methodology:

- Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
 - Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-terminal Boc group.
 - Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.
- Neutralization:

[\[13\]](#)

- Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (as checked by a bromophenol blue test).
- Wash the resin again with DCM (3x) to remove excess base.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve **Boc-D-Arg(Mtr)-OH** (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF.
 - Add DIEA (2-4 equivalents) to the activation mixture.
 - Immediately add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitoring and Washing:
 - Perform a Kaiser test to monitor the reaction for completion (a negative test indicates a complete coupling).
 - Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.



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